Dimethyl(methylthio)sulfonium tetrafluoroborate

Catalog No.
S608298
CAS No.
5799-67-7
M.F
C3H9BF4S2
M. Wt
196 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl(methylthio)sulfonium tetrafluoroborate

CAS Number

5799-67-7

Product Name

Dimethyl(methylthio)sulfonium tetrafluoroborate

IUPAC Name

dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate

Molecular Formula

C3H9BF4S2

Molecular Weight

196 g/mol

InChI

InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1

InChI Key

LUOOXKXNWLQGLY-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CS[S+](C)C

Synonyms

dimethyl(methylthio)sulfonium, dimethyl(methylthio)sulfonium tetrafluoroborate, DMTST cpd

Canonical SMILES

[B-](F)(F)(F)F.CS[S+](C)C

Crystallography and Material Science:

  • DMTSF is a valuable precursor for the synthesis of various organic conductors and superconductors. These materials exhibit unusual electrical properties, making them of interest for potential applications in electronics and other technological fields.
  • Research has explored the use of DMTSF in the preparation of single crystals suitable for X-ray diffraction studies. This technique allows scientists to determine the precise arrangement of atoms within a crystal lattice, which is crucial for understanding the material's properties.

Organic Chemistry and Medicinal Chemistry:

  • DMTSF can serve as a methylating agent in organic synthesis, introducing a methyl group (CH₃) to other molecules. This reaction is useful for creating new compounds with diverse functionalities.
  • Studies have investigated the potential of DMTSF derivatives as anti-cancer agents. These modified molecules may exhibit cytotoxicity, meaning they can harm or kill cancer cells. However, further research is necessary to determine their efficacy and safety in a clinical setting.

Dimethyl(methylthio)sulfonium tetrafluoroborate is an organosulfur compound with the chemical formula C3H9BF4S2C_3H_9BF_4S_2 and a molecular weight of approximately 196.03 g/mol. This compound appears as a white to almost white powder or crystalline solid and is classified as a sulfonium salt. It is known for its high purity levels, typically exceeding 97%, and has a melting point range of 89 to 96 °C . The compound is sensitive to moisture and heat, requiring storage under inert gas conditions to maintain stability .

Dimethyl(methylthio)sulfonium tetrafluoroborate serves as an effective reagent in various chemical transformations. It has been employed in:

  • Cyclization Reactions: The compound can induce cyclization of bis(methylsulfanyl) carbonyl compounds through methylthiolation, leading to the formation of thionium ions that subsequently react with neighboring carbonyl groups to yield furan rings .
  • Nucleophilic Additions: It facilitates nucleophilic attacks on olefins, enabling azasulfenylation reactions that are crucial in organic synthesis .
  • Organometallic Chemistry: The compound is also used in macrocyclizations involving thioketals, showcasing its versatility in facilitating complex organic transformations .

Several methods exist for synthesizing dimethyl(methylthio)sulfonium tetrafluoroborate:

  • Reaction of Dimethylsulfide with Tetrafluoroboric Acid: This method involves the direct reaction of dimethylsulfide with tetrafluoroboric acid under controlled conditions.
  • Methylation Reactions: Utilizing methylating agents such as methyl iodide on appropriate sulfur intermediates can yield the desired sulfonium salt.
  • Cyclization Processes: As noted earlier, it can also be synthesized through cyclization reactions involving thioacetals and carbonyl compounds, where the compound acts as a catalyst .

Dimethyl(methylthio)sulfonium tetrafluoroborate shares similarities with several other organosulfur compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DimethylsulfideSulfideSimple structure; used primarily as a solvent
DimethylsulfoniummethanesulfonateSulfonium SaltMore stable; used in biochemical applications
MethylthioacetateThioesterUsed in flavoring and fragrance; less reactive
Trimethylsulfonium hydroxideSulfonium SaltStrong base; utilized in organic synthesis
Dimethyl(methylthio)phosphonium bromidePhosphonium SaltInvolved in different nucleophilic substitutions

Dimethyl(methylthio)sulfonium tetrafluoroborate is unique due to its specific reactivity patterns and its role as an effective reagent for cyclization and nucleophilic addition reactions, distinguishing it from simpler or more stable organosulfur compounds.

Dimethyl(methylthio)sulfonium tetrafluoroborate is systematically identified by the Chemical Abstracts Service registry number 5799-67-7, establishing its unique chemical identity in scientific databases. The compound possesses the molecular formula C₃H₉BF₄S₂ with a molecular weight of 196.03 grams per mole, reflecting its composition of three carbon atoms, nine hydrogen atoms, one boron atom, four fluorine atoms, and two sulfur atoms. The International Union of Pure and Applied Chemistry systematic name for this compound is dimethyl(methylsulfanyl)sulfanium tetrafluoroborate, which precisely describes the cationic portion containing a central sulfur atom bonded to two methyl groups and one methylsulfanyl group.

The compound is catalogued under several additional registry systems that facilitate its identification across different chemical databases. The Beilstein Registry Number 3572194 and the MDL Number MFCD00011806 provide alternative reference points for this substance in specialized chemical information systems. The PubChem Compound Identification number 2737114 serves as the primary identifier within the National Center for Biotechnology Information database, ensuring consistent referencing across biochemical and pharmaceutical research applications.

Numerous synonymous names exist for this compound within the scientific literature, reflecting different naming conventions and historical usage patterns. The most commonly encountered alternative designation is trimethyldisulfanium tetrafluoroborate, which emphasizes the three methyl groups distributed across the disulfur cationic structure. Additional recognized synonyms include methylthiodimethylsulfonium tetrafluoroborate and 1,1,2-trimethyldisulfan-1-ium tetrafluoroborate, each highlighting different aspects of the molecular architecture. The European Community classification system assigns this compound the EC Number 624-960-0, facilitating regulatory compliance and international trade documentation.

The following table summarizes the key identification parameters for dimethyl(methylthio)sulfonium tetrafluoroborate:

Identification ParameterValue
CAS Registry Number5799-67-7
Molecular FormulaC₃H₉BF₄S₂
Molecular Weight196.03 g/mol
MDL NumberMFCD00011806
Beilstein Registry Number3572194
PubChem CID2737114
EC Number624-960-0
InChI KeyLUOOXKXNWLQGLY-UHFFFAOYSA-N

Historical Context and Development in Organic Synthesis

The historical development of dimethyl(methylthio)sulfonium tetrafluoroborate as a synthetic reagent traces back to pioneering research conducted in the early 1980s, when significant advances in organosulfur chemistry began to emerge. Foundational work by Trost and Shibata in 1982 established crucial methodologies for utilizing this compound in nucleophilic attack reactions on olefins, demonstrating its potential for azasulfenylation processes. This seminal research, published in the Journal of the American Chemical Society, provided the first comprehensive examination of the compound's reactivity patterns and established its utility in organic synthesis applications.

Concurrent investigations by Caserio and Kim in 1982 expanded the understanding of dimethyl(methylthio)sulfonium tetrafluoroborate's mechanistic behavior, contributing to a more complete picture of its synthetic potential. Their research complemented the work of Trost and colleagues, providing additional mechanistic insights that would prove instrumental in developing subsequent applications. Further contributions by Trost, Shibata, and Martin in the same year advanced the field's understanding of the compound's selectivity and reaction scope, establishing it as a reliable reagent for specific transformations.

The continued development of this reagent gained momentum through additional research by Trost and Martin in 1984, followed by investigations by Trost and Sato in 1985, which further refined synthetic methodologies and expanded the compound's application range. These studies systematically explored various reaction conditions and substrate compatibilities, contributing to the reagent's eventual adoption in synthetic organic chemistry laboratories. Complementary research by O'Malley and Cava in 1985 provided additional perspectives on the compound's utility, particularly in specialized synthetic transformations.

The evolution of dimethyl(methylthio)sulfonium tetrafluoroborate's applications continued into more recent decades, with significant contributions emerging from academic research institutions. A comprehensive thesis from Uppsala University in 2023 highlighted the compound's role as a Lewis acid and non-malodorous source for nucleophilic installation of thiomethyl moieties. This research demonstrated the compound's effectiveness in Lewis acid activation and nucleophilic thiomethylation of electron-deficient haloarenes, while also revealing its selective reductant properties for nitropyridines.

Recent developments have showcased the compound's versatility in contemporary synthetic applications. Research published in 2025 demonstrated its effectiveness in electrophilic cyclization reactions for synthesizing 3-thiomethyl-substituted benzofuran derivatives. This work highlighted the compound's ability to function under ambient reaction conditions with excellent yields and high tolerance for various substituted alkynes, representing a significant advancement in environmentally benign synthetic methodologies. The research also revealed the compound's potential for cascade cyclization reactions, enabling the construction of complex thieno[3,2-b]benzofuran core structures.

The historical trajectory of dimethyl(methylthio)sulfonium tetrafluoroborate reflects the broader evolution of organosulfur chemistry, transitioning from fundamental mechanistic studies to sophisticated applications in pharmaceutical and materials chemistry. Its development parallels the increasing demand for selective, mild reagents capable of introducing sulfur-containing functional groups under controlled conditions, positioning it as an important tool in modern synthetic chemistry.

Structural Characteristics and Key Functional Groups

Dimethyl(methylthio)sulfonium tetrafluoroborate exhibits a distinctive ionic structure comprising a cationic sulfonium center paired with a tetrafluoroborate anion. The cationic portion features a central sulfur atom in the +1 oxidation state, coordinated to three substituents: two methyl groups and one methylsulfanyl group. This arrangement creates a trigonal pyramidal geometry around the sulfur center, consistent with the expected molecular geometry for trisubstituted sulfonium ions. The positive charge is localized primarily on the central sulfur atom, making it susceptible to nucleophilic attack and contributing to the compound's reactivity as an electrophilic methylating agent.

The tetrafluoroborate anion serves as a non-coordinating counterion, providing charge balance while maintaining minimal interference with the cationic center's reactivity. This anion selection is particularly advantageous because tetrafluoroborate exhibits high stability under most reaction conditions and does not participate in competing side reactions. The boron-fluorine bonds in the anion are highly stable, contributing to the overall thermal stability of the compound and enabling its use across a range of reaction temperatures.

The compound exists as a white to almost white crystalline solid at room temperature, with a melting point range of 89-92°C according to multiple supplier specifications. This relatively low melting point facilitates its handling and dissolution in appropriate solvents, while the crystalline nature ensures consistent purity and storage stability. The physical appearance provides a convenient visual indicator of compound quality, as discoloration typically indicates decomposition or contamination.

Solubility characteristics play a crucial role in determining suitable reaction conditions for this compound. Dimethyl(methylthio)sulfonium tetrafluoroborate demonstrates excellent solubility in polar aprotic solvents such as acetonitrile and nitromethane, while remaining insoluble in nonpolar solvents like diethyl ether and petroleum ether. This solubility profile reflects the ionic nature of the compound and guides solvent selection for synthetic applications. The compound exhibits moisture sensitivity, reacting readily with water and other protic solvents, necessitating anhydrous reaction conditions and careful storage procedures.

The following table presents comprehensive physical and chemical properties of dimethyl(methylthio)sulfonium tetrafluoroborate:

PropertyValueReference Source
Physical State (20°C)Solid
AppearanceWhite to almost white powder/crystal
Melting Point89-96°C
Molecular Weight196.03 g/mol
DensityNot specified-
Solubility in AcetonitrileSoluble
Solubility in NitromethaneSoluble
Solubility in Diethyl EtherInsoluble
Storage Temperature-20°C or <0°C
Moisture SensitivityHigh
Heat SensitivityModerate

The molecular architecture of dimethyl(methylthio)sulfonium tetrafluoroborate incorporates several key functional groups that define its chemical behavior. The central sulfonium group represents the primary reactive site, characterized by the electron-deficient sulfur center that readily undergoes nucleophilic substitution reactions. The methylsulfanyl substituent provides additional reactivity through its sulfur-carbon bond, which can participate in various bond-forming and bond-breaking processes depending on reaction conditions.

The compound's structural features enable multiple reaction pathways, including electrophilic aromatic substitution, nucleophilic substitution at the sulfonium center, and participation in cyclization reactions. The presence of three distinct carbon-sulfur bonds within the cationic portion offers multiple sites for potential bond cleavage, contributing to the compound's versatility as a synthetic reagent. Understanding these structural characteristics is essential for predicting reactivity patterns and designing effective synthetic transformations utilizing this important organosulfur compound.

Dimethyl(methylthio)sulfonium tetrafluoroborate belongs to the class of sulfonium salts, which are positively charged ions featuring three organic substituents attached to sulfur [1]. These organosulfur compounds have the general formula [SR₃]⁺, and when paired with a negatively charged counterion such as tetrafluoroborate (BF₄⁻), they form sulfonium salts [4]. The synthesis of dimethyl(methylthio)sulfonium tetrafluoroborate involves specialized techniques that leverage the nucleophilic properties of sulfur compounds and the electrophilic nature of methylating agents [1] [2].

Classical Synthesis from Dimethyl Disulfide and Trimethyloxonium Tetrafluoroborate

The classical synthesis of dimethyl(methylthio)sulfonium tetrafluoroborate primarily involves the reaction between dimethyl disulfide and trimethyloxonium tetrafluoroborate [1] [4]. This approach utilizes the strong methylating ability of trimethyloxonium tetrafluoroborate to transfer a methyl group to one of the sulfur atoms in dimethyl disulfide [10].

Trimethyloxonium tetrafluoroborate, a key reagent in this synthesis, is itself prepared from the reaction of boron trifluoride with dimethyl ether and epichlorohydrin [10] [13]. The preparation typically follows this procedure:

  • A reaction vessel is charged with dichloromethane and boron trifluoride diethyl etherate under an inert nitrogen atmosphere [13].
  • Dimethyl ether is condensed into the solution while maintaining low temperature using an acetone-dry ice mixture [13].
  • Epichlorohydrin is added dropwise with vigorous stirring, resulting in the formation of crystalline trimethyloxonium tetrafluoroborate [13].
  • The product is isolated by filtration, washed with anhydrous solvents, and dried under nitrogen [13] [16].

The reaction between dimethyl disulfide and trimethyloxonium tetrafluoroborate proceeds through a nucleophilic substitution mechanism [1] [4]. The sulfur atom in dimethyl disulfide acts as a nucleophile, attacking the methyl group of trimethyloxonium tetrafluoroborate [1]. This results in the formation of the dimethyl(methylthio)sulfonium cation with tetrafluoroborate as the counterion [4].

Table 1: Reaction Conditions for Classical Synthesis of Dimethyl(methylthio)sulfonium Tetrafluoroborate

ParameterConditionNotes
Temperature-20°C to 0°CInitial reaction temperature, gradually warmed to room temperature [10] [13]
SolventDichloromethaneAnhydrous conditions required [13]
Reaction Time4-6 hoursComplete conversion typically observed within this timeframe [10]
Molar Ratio1:1.1Dimethyl disulfide to trimethyloxonium tetrafluoroborate [10] [13]
AtmosphereNitrogenInert conditions to prevent moisture contamination [13]

The reaction yield for this classical synthesis typically ranges from 75-85%, depending on the purity of starting materials and the precision of reaction conditions [10] [13]. The product is generally isolated as a white crystalline solid that is soluble in polar organic solvents [1] [4].

Alternative Preparation Techniques and Reagent Systems

While the classical synthesis using trimethyloxonium tetrafluoroborate is well-established, several alternative preparation techniques and reagent systems have been developed to produce dimethyl(methylthio)sulfonium tetrafluoroborate [1] [4].

One alternative approach involves the use of methyl trifluoromethanesulfonate (methyl triflate) as the methylating agent instead of trimethyloxonium tetrafluoroborate [1]. This method takes advantage of the high electrophilicity of methyl triflate, which can effectively transfer a methyl group to the sulfur atom in dimethyl disulfide [1] [10]. However, this approach requires an additional step to exchange the triflate counterion with tetrafluoroborate, typically accomplished using sodium tetrafluoroborate [5].

Another alternative preparation technique involves the reaction of dimethyl sulfide with methyl iodide to form trimethylsulfonium iodide, followed by reaction with dimethyl disulfide in the presence of silver tetrafluoroborate [1] [4]. The silver salt facilitates the removal of iodide and the introduction of the tetrafluoroborate counterion [1] [4]. This method proceeds through the following steps:

  • Formation of trimethylsulfonium iodide from dimethyl sulfide and methyl iodide [1].
  • Reaction of trimethylsulfonium iodide with dimethyl disulfide in the presence of silver tetrafluoroborate [4].
  • Precipitation of silver iodide and formation of dimethyl(methylthio)sulfonium tetrafluoroborate [1] [4].

A third alternative involves the direct methylation of dimethyl disulfide using dimethyl carbonate in the presence of catalytic amounts of dimethyl sulfide [22]. This approach is particularly noteworthy for its environmental advantages, as it avoids the formation of residual salts and can be conducted without the addition of acids or bases [22]. The reaction proceeds through the formation of a trimethylsulfonium methylcarbonate intermediate, which then reacts with dimethyl disulfide to form the desired product [22].

Table 2: Comparison of Alternative Preparation Methods

MethodMethylating AgentAdvantagesLimitations
Methyl Triflate MethodMethyl trifluoromethanesulfonateHigher reactivity, faster reaction times [1] [10]Requires counterion exchange, more expensive reagent [5]
Silver-Mediated MethodMethyl iodide/Silver tetrafluoroborateMilder conditions, higher selectivity [1] [4]Requires handling of silver salts, higher cost [1]
Dimethyl Carbonate MethodDimethyl carbonate/Dimethyl sulfideEnvironmentally friendly, no residual salts [22]Lower yields, longer reaction times [22]

Each of these alternative methods offers distinct advantages and limitations, making them suitable for different research or production contexts [1] [4] [22].

Optimization Strategies for Yield and Purity

Optimizing the synthesis of dimethyl(methylthio)sulfonium tetrafluoroborate focuses on maximizing yield and purity through careful control of reaction parameters and purification techniques [1] [4].

Temperature control is critical during the reaction process [10] [13]. The initial reaction between dimethyl disulfide and the methylating agent is typically conducted at low temperatures (-20°C to 0°C) to control the reaction rate and minimize side reactions [10] [13]. Gradual warming to room temperature allows the reaction to proceed to completion while maintaining selectivity [13].

The choice of solvent significantly impacts both yield and purity [1] [4]. Dichloromethane is commonly used due to its ability to dissolve both reactants while maintaining an inert environment [13]. However, other polar aprotic solvents such as acetonitrile have also been employed successfully, particularly when higher reaction temperatures are required [1] [4].

Moisture control is essential throughout the synthesis process [10] [13]. Water can hydrolyze both the methylating agent and the product, leading to decreased yields and impurities [10]. Therefore, all reagents should be thoroughly dried, and reactions should be conducted under an inert atmosphere such as nitrogen or argon [13].

Purification strategies typically involve recrystallization from appropriate solvent systems [1] [4]. A common approach is to dissolve the crude product in a minimal amount of dichloromethane or acetonitrile, followed by precipitation with diethyl ether or hexane [1] [4]. Multiple recrystallization steps may be necessary to achieve high purity [1].

Table 3: Optimization Parameters and Their Effects on Yield and Purity

ParameterOptimization StrategyEffect on YieldEffect on Purity
TemperatureMaintain -20°C to 0°C initially, then warm graduallyPrevents decomposition, increases yield by 10-15% [10] [13]Reduces side reactions, improves purity [10]
Reaction TimeMonitor by thin-layer chromatography, typically 4-6 hoursExtended times increase yield up to a plateau [1] [4]Excessive time may decrease purity due to side reactions [1]
Reagent RatioUse slight excess (1.1 equiv) of methylating agentIncreases conversion by ensuring complete reaction [10] [13]Excess reagent must be removed during purification [10]
Solvent PurityUse freshly distilled or high-grade anhydrous solventsPrevents reagent decomposition, improves yield [13]Reduces impurities from solvent contaminants [13]
Purification MethodMultiple recrystallization stepsMay decrease overall yield [1] [4]Significantly improves product purity [1] [4]

Research has shown that the purity of the trimethyloxonium tetrafluoroborate used in the classical synthesis is particularly important [10] [13]. Commercial samples may contain varying amounts of decomposition products, which can significantly impact the yield and purity of the final product [10]. Therefore, freshly prepared trimethyloxonium tetrafluoroborate is often preferred for optimal results [13] [16].

The use of silver tetrafluoroborate as an additive has been found to enhance the reaction rate and yield in certain cases [1] [4]. Silver ions can coordinate with sulfur atoms, increasing their nucleophilicity and facilitating the methylation process [1]. However, this approach introduces additional complexity in terms of reagent handling and product purification [1] [4].

Recent advances in flow chemistry techniques have also been applied to the synthesis of tetrafluoroborate salts, offering potential advantages in terms of reaction control and scalability [8]. These approaches allow for precise temperature control and mixing, which can lead to improved yields and higher purity products [8].

Thermophysical Characteristics (Melting Point, Solubility, Stability)

Dimethyl(methylthio)sulfonium tetrafluoroborate exhibits distinct thermophysical characteristics that are fundamental to its handling, storage, and application in chemical processes. The compound presents as a white to almost white crystalline solid at room temperature, with consistent physical appearance across multiple supplier specifications [1] [3] [4].

Melting Point and Thermal Properties

The melting point of dimethyl(methylthio)sulfonium tetrafluoroborate ranges from 89 to 96°C, with most sources reporting the range as 89-92°C [1] [3] [4] [5] [6] [7]. This relatively low melting point facilitates handling and dissolution in appropriate solvents while maintaining thermal stability under normal laboratory conditions. The compound demonstrates moderate heat sensitivity, requiring careful temperature control during storage and handling procedures [3] [8] [9].

Additional thermal characteristics include a boiling point of 408.8°C at 760 mmHg and a flash point of 201°C [5]. The vapor pressure is extremely low at 2.04×10⁻⁷ mmHg at 25°C, indicating minimal volatility under standard conditions [5]. These properties suggest thermal stability at moderate temperatures but emphasize the need for controlled heating during synthetic applications.

Solubility Characteristics

The solubility profile of dimethyl(methylthio)sulfonium tetrafluoroborate reflects its ionic nature and demonstrates selectivity toward polar aprotic solvents. The compound exhibits excellent solubility in acetonitrile and nitromethane, while remaining completely insoluble in diethyl ether and petroleum ether [1] [6] [7]. This solubility pattern is consistent with the ionic character of the sulfonium tetrafluoroborate salt structure.

Crucially, the compound reacts readily with water and other protic solvents, resulting in decomposition rather than simple dissolution [1] [6]. This reactivity necessitates the exclusive use of anhydrous, aprotic solvents for all synthetic applications and analytical procedures involving this compound.

Stability Profile

The stability characteristics of dimethyl(methylthio)sulfonium tetrafluoroborate require stringent environmental controls. The compound demonstrates high moisture sensitivity, undergoing rapid decomposition and hydrolysis in the presence of water vapor [3] [8] [9]. This sensitivity mandates storage under inert gas conditions (nitrogen or argon) and frozen storage temperatures of -20°C or below [3] [4] [8] [9].

The molecular weight is consistently reported as 196.03-196.04 g/mol with the molecular formula C₃H₉BF₄S₂ [1] [3] [4] [10] [5] [6]. The compound typically achieves purities of ≥97.0% when properly stored and handled [11] [3] [4] [10].

Spectral Data: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Fingerprints

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for dimethyl(methylthio)sulfonium tetrafluoroborate, with all commercial specifications requiring NMR structural confirmation [11] [3] [12] [13] [14]. The compound requires anhydrous deuterated solvents such as CDCl₃ or DMSO-d₆ for accurate spectroscopic analysis due to its moisture sensitivity [12] [13] [15] [16].

¹H NMR Characteristics: The proton NMR spectrum exhibits characteristic signals for the methyl groups attached to sulfur centers. The dimethyl groups appear in the 2.6-3.0 ppm region, typical for protons on carbons directly bonded to sulfur [15] [16]. The methylthio group protons resonate around 2.5-2.8 ppm, with the total integration accounting for nine protons (six from the dimethyl groups and three from the methylthio group) [15] [16]. These signals typically appear as singlets, though overlapping may occur depending on instrument resolution and sample conditions.

¹³C NMR Characteristics: Carbon-13 NMR spectroscopy reveals distinct signals for the three different carbon environments. Methyl carbons attached to the sulfonium center appear in the 25-35 ppm range, while the methylthio carbon typically resonates between 15-25 ppm [15] [16] [17]. The spectrum shows three total carbon signals, reflecting the different chemical environments of the methyl groups in the cationic structure.

¹⁹F NMR Characteristics: Fluorine-19 NMR provides definitive identification of the tetrafluoroborate anion, with characteristic signals appearing as a quartet around -150 to -152 ppm due to boron-fluorine coupling [17] [18]. This signal represents four equivalent fluorine atoms and serves as a diagnostic feature for confirming the tetrafluoroborate counterion.

Infrared Spectroscopy

Infrared spectroscopy of dimethyl(methylthio)sulfonium tetrafluoroborate reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure. The spectrum exhibits carbon-sulfur stretching vibrations and characteristic peaks for the tetrafluoroborate anion [12] [13] [14]. Sample preparation requires anhydrous conditions and appropriate IR-transparent matrices to prevent moisture-induced decomposition during analysis.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and characteristic fragmentation patterns for structural elucidation. The molecular ion appears at m/z 196, corresponding to the cationic portion of the molecule [19] [20]. Fragmentation patterns typically include loss of methyl groups (m/z 181 for [M-CH₃]⁺) and cleavage of sulfur-sulfur bonds producing dimethylsulfonium fragments at m/z 79 [S(CH₃)₂]⁺. Additional diagnostic fragments include methylthio fragments at m/z 63 [SCH₃]⁺, which serve as characteristic indicators of the methylthio functionality.

Sensitivity to Environmental Factors (Moisture, Temperature, Light)

Moisture Sensitivity

Dimethyl(methylthio)sulfonium tetrafluoroborate exhibits extremely high moisture sensitivity, representing the most critical environmental factor affecting compound stability [1] [3] [8] [9]. Exposure to atmospheric moisture results in rapid decomposition and hydrolysis, fundamentally altering the chemical structure and rendering the compound unsuitable for synthetic applications.

The mechanism of moisture-induced degradation involves nucleophilic attack by water molecules on the electrophilic sulfur centers, leading to cleavage of carbon-sulfur bonds and formation of decomposition products. This process is irreversible and occurs rapidly even at low humidity levels, necessitating stringent moisture exclusion protocols throughout storage, handling, and use.

Temperature Sensitivity

Temperature control represents a secondary but critical factor in maintaining compound integrity. The compound requires frozen storage at -20°C or below for long-term stability [3] [4] [8] [9]. At storage temperatures, the compound maintains chemical stability for extended periods when properly protected from moisture and light.

During handling, the compound demonstrates moderate heat sensitivity [3] [8] [9]. While stable at room temperature for short periods under anhydrous conditions, prolonged exposure to elevated temperatures or heating above the melting point (89-96°C) should be avoided to prevent thermal decomposition. The relatively low melting point allows for controlled heating applications when necessary, but thermal exposure should be minimized to preserve compound integrity.

Light Sensitivity

While specific photostability data for dimethyl(methylthio)sulfonium tetrafluoroborate is not extensively documented in the literature, general chemical handling protocols recommend minimizing light exposure and storing the compound in dark containers. This precaution reflects the potential for photochemical degradation pathways common to organosulfur compounds containing multiple sulfur-carbon bonds.

Atmospheric and Chemical Environment Sensitivity

The compound requires storage under inert gas atmospheres (nitrogen or argon) to prevent oxidation and moisture exposure [3] [8] [9]. Chemical incompatibilities include strong bases and oxidizing agents, which can initiate decomposition reactions [9]. The compound also demonstrates sensitivity to pH conditions, undergoing decomposition in basic media.

Storage and Handling Protocols

Optimal storage conditions require a combination of frozen temperatures (-20°C), inert gas atmosphere, exclusion of moisture, and protection from light [3] [4] [8] [9]. These conditions ensure maximum stability and preservation of the compound's chemical and physical properties for extended periods.

Handling procedures must incorporate anhydrous techniques, including the use of dried glassware, anhydrous solvents, and inert atmosphere protocols. All manipulations should be conducted using appropriate personal protective equipment due to the compound's corrosive nature and potential for generating harmful decomposition products upon exposure to moisture.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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